1-(4-Aminophenyl)-4-methylpiperidin-4-ol
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Overview
Description
1-(4-Aminophenyl)-4-methylpiperidin-4-ol is a chemical compound that features a piperidine ring substituted with an aminophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-4-methylpiperidin-4-ol typically involves the reaction of 4-aminophenyl derivatives with piperidine derivatives under controlled conditions. One common method includes the reduction of nitro compounds to amines followed by cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using catalytic hydrogenation or metal-hydride reduction techniques. These methods ensure high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-4-methylpiperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(4-Aminophenyl)-4-methylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-4-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxamide
- 1,3,5-Tris(4-aminophenyl)benzene
- 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine
Comparison: Compared to these similar compounds, 1-(4-Aminophenyl)-4-methylpiperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-aminophenyl)-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C12H18N2O/c1-12(15)6-8-14(9-7-12)11-4-2-10(13)3-5-11/h2-5,15H,6-9,13H2,1H3 |
InChI Key |
JZZHRLBFDMHDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)N)O |
Origin of Product |
United States |
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